molecular formula C11H12ClFN2 B15173515 2-Amino-3-ethyl-7-fluoroquinoline hydrochloride CAS No. 1170792-98-9

2-Amino-3-ethyl-7-fluoroquinoline hydrochloride

Katalognummer: B15173515
CAS-Nummer: 1170792-98-9
Molekulargewicht: 226.68 g/mol
InChI-Schlüssel: QWZRMDDLLSYSEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-ethyl-7-fluoroquinoline hydrochloride typically involves the reaction of 3-ethyl-7-fluoroquinoline with ammonia under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-ethyl-7-fluoroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-ethyl-7-fluoroquinoline hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological processes and interactions.

    Medicine: Investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-3-ethyl-7-fluoroquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-ethylquinoline
  • 2-Amino-7-fluoroquinoline
  • 3-Ethyl-7-fluoroquinoline

Uniqueness

2-Amino-3-ethyl-7-fluoroquinoline hydrochloride is unique due to the presence of both an amino group and a fluorine atom on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Eigenschaften

CAS-Nummer

1170792-98-9

Molekularformel

C11H12ClFN2

Molekulargewicht

226.68 g/mol

IUPAC-Name

3-ethyl-7-fluoroquinolin-2-amine;hydrochloride

InChI

InChI=1S/C11H11FN2.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)13;/h3-6H,2H2,1H3,(H2,13,14);1H

InChI-Schlüssel

QWZRMDDLLSYSEA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=C(N=C2C=C(C=CC2=C1)F)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.